![molecular formula C8H13Cl3N2S B11815329 2-(chloromethyl)-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B11815329.png)
2-(chloromethyl)-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(氯甲基)-5-甲基-4H,5H,6H,7H-[1,3]噻唑并[5,4-c]吡啶二盐酸盐是一种杂环化合物,其特征在于噻唑环与吡啶环融合。该化合物由于其潜在的生物活性及其在科学研究各个领域的应用而备受关注。
准备方法
合成路线和反应条件
2-(氯甲基)-5-甲基-4H,5H,6H,7H-[1,3]噻唑并[5,4-c]吡啶二盐酸盐的合成通常涉及适当前体的环化反应。 一种常见的方法是使2-氨基吡啶与氯乙醛在碱存在下反应,然后与硫进行环化以形成噻唑环 。反应条件通常需要控制温度并使用乙醇或甲醇等溶剂。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流反应器和优化反应条件可以提高产率和纯度。此外,还采用重结晶或色谱等纯化步骤以获得其二盐酸盐形式的最终产物。
化学反应分析
反应类型
2-(氯甲基)-5-甲基-4H,5H,6H,7H-[1,3]噻唑并[5,4-c]吡啶二盐酸盐会发生各种化学反应,包括:
取代反应: 氯甲基可以参与亲核取代反应,导致形成各种衍生物。
氧化和还原: 该化合物可以被氧化形成亚砜或砜,还原反应可以改变噻唑环。
常用试剂和条件
亲核取代: 在温和条件下可以使用叠氮化钠或硫氰酸钾等试剂。
氧化: 通常使用过氧化氢或间氯过氧苯甲酸等氧化剂。
还原: 使用氢化铝锂或硼氢化钠等还原剂。
主要形成的产物
这些反应形成的主要产物包括各种取代的噻唑并吡啶、亚砜、砜和还原的噻唑衍生物。
科学研究应用
2-(氯甲基)-5-甲基-4H,5H,6H,7H-[1,3]噻唑并[5,4-c]吡啶二盐酸盐在科学研究中有多种应用:
化学: 用作合成更复杂的杂环化合物的构建单元。
生物学: 研究其潜在的抗菌和抗真菌特性。
医学: 由于其与生物靶标相互作用的能力,探索其作为抗癌药物的潜力。
工业: 用于开发新材料和化学中间体。
作用机制
2-(氯甲基)-5-甲基-4H,5H,6H,7H-[1,3]噻唑并[5,4-c]吡啶二盐酸盐的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,抑制其活性或改变其功能。这种相互作用会导致各种生物学效应,例如抗菌活性或抑制癌细胞增殖。所涉及的确切途径取决于具体的应用和靶标。
相似化合物的比较
类似化合物
- 2-(氯甲基)-4H,5H,6H,7H-[1,3]噻唑并[5,4-c]吡啶
- 5-甲基-4H,5H,6H,7H-[1,3]噻唑并[5,4-c]吡啶
独特性
2-(氯甲基)-5-甲基-4H,5H,6H,7H-[1,3]噻唑并[5,4-c]吡啶二盐酸盐的独特之处在于同时存在氯甲基和甲基,赋予其独特的化学反应性和生物活性
属性
分子式 |
C8H13Cl3N2S |
|---|---|
分子量 |
275.6 g/mol |
IUPAC 名称 |
2-(chloromethyl)-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C8H11ClN2S.2ClH/c1-11-3-2-6-7(5-11)12-8(4-9)10-6;;/h2-5H2,1H3;2*1H |
InChI 键 |
CJTVRXIPOFYIFZ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=C(C1)SC(=N2)CCl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


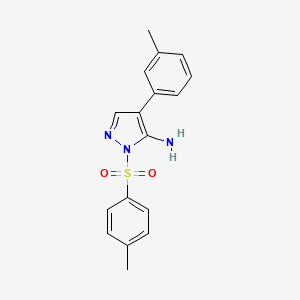
![Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]benzoate](/img/structure/B11815263.png)
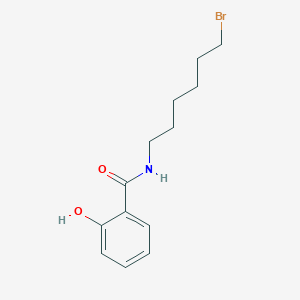


![[3-(2-Amino-1,1-difluoro-2-oxoethyl)azetidin-3-yl] 2,2,2-trifluoroacetate](/img/structure/B11815276.png)

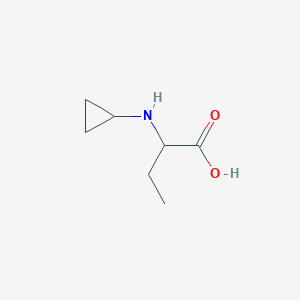
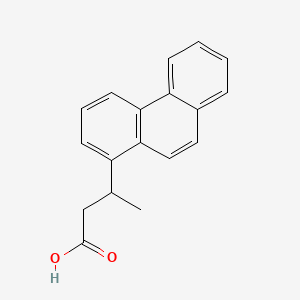
![2-[(1E,3E)-5-[(2E)-3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dien-1-yl]-3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium](/img/structure/B11815297.png)

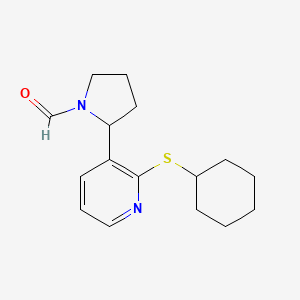
![1-Boc-1,7-diazaspiro[3.5]nonane Oxalate](/img/structure/B11815312.png)
![N-tert-butyl-N-[carboxylato(9H-fluoren-9-ylmethyl)amino]carbamate](/img/structure/B11815318.png)
